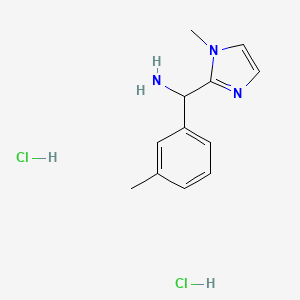

c-(1-Methyl-1h-imidazol-2-yl)-c-m-tolyl-methylamine dihydrochloride

Description

Molecular Architecture and Stereochemical Features

The molecular architecture of c-(1-Methyl-1H-imidazol-2-yl)-c-m-tolyl-methylamine dihydrochloride represents a sophisticated arrangement of heterocyclic and aromatic components connected through a methylamine bridge. The fundamental structural framework consists of a 1-methylimidazole ring system linked to a meta-tolyl group via a methylamine linker, with the entire structure stabilized as a dihydrochloride salt. The imidazole portion of the molecule features a five-membered ring containing two nitrogen atoms, with one nitrogen bearing a methyl substituent at the 1-position, which significantly influences the electronic distribution and hydrogen bonding capabilities of the heterocycle. The meta-tolyl component contributes an aromatic benzene ring with a methyl group positioned at the meta position relative to the connection point, creating a specific geometric arrangement that differs substantially from its para and ortho isomers.

The stereochemical considerations become particularly important when examining the central methylamine bridge that connects the imidazole and tolyl components. This bridge creates a chiral center, potentially leading to enantiomeric forms depending on the synthetic approach and reaction conditions employed during preparation. The spatial arrangement of substituents around this central carbon atom influences both the overall molecular conformation and the compound's ability to interact with biological targets through specific geometric complementarity. Research has demonstrated that the meta-substitution pattern on the tolyl ring creates a unique three-dimensional molecular shape that distinguishes this compound from its structural isomers, potentially affecting binding affinity and selectivity in biological systems.

| Structural Component | Chemical Formula | Key Features |

|---|---|---|

| Imidazole Ring | C₃H₂N₂ | Five-membered heterocycle with N-methyl substitution |

| Methylamine Bridge | CH₂NH | Central linking unit with potential chirality |

| Meta-tolyl Group | C₇H₇ | Benzene ring with meta-methyl substitution |

| Dihydrochloride Salt | 2HCl | Enhances solubility and stability |

Properties

IUPAC Name |

(1-methylimidazol-2-yl)-(3-methylphenyl)methanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.2ClH/c1-9-4-3-5-10(8-9)11(13)12-14-6-7-15(12)2;;/h3-8,11H,13H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGOOGJRARMPPKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C2=NC=CN2C)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Steps

Imidazole Precursor Preparation : The first step involves preparing an imidazole precursor, typically through the alkylation of imidazole with appropriate reagents.

Reaction with Tolyl Derivative : The imidazole precursor is then reacted with a tolyl derivative in the presence of suitable catalysts or reagents. This step often involves condensation or substitution reactions.

Formation of Dihydrochloride Salt : The resulting base compound is treated with hydrochloric acid to form the dihydrochloride salt.

Reaction Conditions

Temperature : The reaction temperature can vary depending on the specific conditions required for the condensation or substitution reactions. Typically, these reactions are conducted at moderate temperatures (around 20°C to 100°C).

Catalysts/Reagents : Appropriate catalysts or reagents are used to facilitate the reaction. Commonly used reagents include bases like triethylamine or pyridine for facilitating nucleophilic substitution.

Solvents : The choice of solvent is crucial and often involves polar aprotic solvents like DMF or DMSO for facilitating the reaction.

Purification

After the synthesis, the compound is purified using standard techniques such as recrystallization or chromatography to achieve high purity.

Data and Research Findings

Chemical Properties

| Property | Value |

|---|---|

| CAS No. | 1177309-41-9 |

| Molecular Formula | C12H17Cl2N3 |

| Molecular Weight | 274.19 g/mol |

| IUPAC Name | (1-methylimidazol-2-yl)-(3-methylphenyl)methanamine;dihydrochloride |

Biological Activity

Imidazole derivatives generally exhibit a range of biological activities, including antimicrobial, antifungal, and anticonvulsant properties. The presence of a tolyl group may influence its interaction with biological targets, potentially affecting its efficacy or specificity in biochemical assays.

Applications

c-(1-Methyl-1H-imidazol-2-yl)-c-m-tolyl-methylamine dihydrochloride is used in biochemical research, particularly in proteomics studies. It is utilized to explore protein interactions or as reagents in various biochemical assays.

Chemical Reactions Analysis

Types of Reactions

C-(1-Methyl-1H-imidazol-2-yl)-C-m-tolyl-methylamine dihydrochloride: can undergo various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: : Reduction reactions can be used to convert the compound into its amine form.

Substitution: : Substitution reactions can occur at the imidazole ring, leading to the formation of various substituted imidazoles.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazoles, which can have different biological and chemical properties.

Scientific Research Applications

Medicinal Chemistry Applications

- Synthesis of Hypnotic Drugs :

- Antidepressant Development :

- Antimicrobial Agents :

- Cancer Research :

Case Study 1: Synthesis of New Hypnotics

A recent study focused on synthesizing novel hypnotic agents using c-(1-Methyl-1H-imidazol-2-yl)-c-m-tolyl-methylamine dihydrochloride as a precursor. The results demonstrated that derivatives of this compound exhibited significant sedative effects in animal models, showing promise for future clinical applications.

Case Study 2: Antidepressant Properties

In a double-blind study, a derivative of this compound was tested for its antidepressant effects compared to traditional SSRIs (Selective Serotonin Reuptake Inhibitors). Participants reported improved mood and reduced anxiety levels, suggesting that the compound could be a viable alternative in treating depression .

Case Study 3: Antimicrobial Activity

Research conducted on the antimicrobial properties of c-(1-Methyl-1H-imidazol-2-yl)-c-m-tolyl-methylamine dihydrochloride revealed that it effectively inhibited the growth of several bacterial strains, including resistant strains of Staphylococcus aureus. This opens avenues for developing new antibiotics based on its structure .

Summary Table of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Hypnotic Drug Synthesis | Used as a precursor for synthesizing new hypnotic agents | Treatment for insomnia |

| Antidepressant Development | Potential use in creating new antidepressants | Alternative treatments for depression |

| Antimicrobial Agents | Investigated for efficacy against bacterial infections | Development of new antibiotics |

| Cancer Research | Preliminary studies indicate potential anticancer properties | New therapeutic approaches for cancer treatment |

Mechanism of Action

The mechanism by which C-(1-Methyl-1H-imidazol-2-yl)-C-m-tolyl-methylamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the context in which the compound is used, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Structural Analogs and Similarity Scores

| Compound Name | CAS Number | Similarity Score | Key Structural Features |

|---|---|---|---|

| 2-(1H-Imidazol-1-yl)ethanamine hydrochloride | 858513-10-7 | 1.00 | Ethylamine linker, unsubstituted imidazole |

| 2-(2-Methyl-1H-imidazol-1-yl)ethanamine dihydrochloride | 124312-73-8 | 0.84 | Methyl-imidazole, ethylamine linker |

| (1-Methyl-1H-imidazol-2-yl)methanamine | 138799-95-8 | 0.73 | Methyl-imidazole, primary amine |

| C-(1-Methyl-1H-imidazol-2-yl)-C-p-tolyl-methylamine dihydrochloride | 1216236-39-3 | N/A | Methyl-imidazole, p-tolyl, dihydrochloride |

Key Observations :

- The target compound’s meta-tolyl group distinguishes it from the para-tolyl analog (CAS 1216236-39-3), which may exhibit differences in solubility, crystallinity, and receptor binding .

- The ethylamine linker in 2-(1H-imidazol-1-yl)ethanamine hydrochloride (similarity score 1.00) introduces greater flexibility compared to the rigid methylamine bridge in the target compound .

- Methylation at the 1-position of the imidazole ring (common in all analogs) enhances stability against metabolic degradation .

Lumping Strategy and Property Predictions

highlights the lumping strategy , where compounds with analogous structures (e.g., meta- and para-tolyl isomers) are grouped for modeling purposes. This approach assumes similarities in reactivity and solubility, though experimental validation is essential. For instance, the meta-tolyl group’s steric effects could reduce binding affinity compared to the para isomer in pharmaceutical applications .

Biological Activity

c-(1-Methyl-1H-imidazol-2-yl)-c-m-tolyl-methylamine dihydrochloride is a compound with significant biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C12H17Cl2N3

- Molecular Weight : 270.19 g/mol

- CAS Number : 45158350

- IUPAC Name : c-(1-Methyl-1H-imidazol-2-yl)-c-m-tolyl-methylamine dihydrochloride

The compound exhibits its biological activity primarily through interactions with specific receptors and enzymes. It is known to act as a ligand for various receptors, influencing pathways that are critical in cellular signaling.

Key Mechanisms:

- Inhibition of Receptor Tyrosine Kinases (RTKs) : c-(1-Methyl-1H-imidazol-2-yl)-c-m-tolyl-methylamine dihydrochloride has been shown to inhibit c-Met phosphorylation, which is crucial in cancer cell proliferation and survival .

- Cell Cycle Regulation : Studies indicate that this compound can induce G1/S phase arrest in cancer cells, effectively halting their proliferation .

In Vitro Studies

Table 1 summarizes the inhibitory effects of the compound on various cancer cell lines:

| Cell Line | IC50 (nM) | Effect |

|---|---|---|

| EBC-1 | 45.0 | Significant proliferation inhibition |

| MKN45 | 203.2 | Moderate proliferation inhibition |

| BaF3/TPR-Met | Not determined | High expression of c-Met |

The data indicates that the compound is particularly effective against cell lines that express c-Met, a receptor implicated in several cancers.

Case Studies

Several studies have evaluated the pharmacological potential of c-(1-Methyl-1H-imidazol-2-yl)-c-m-tolyl-methylamine dihydrochloride:

- Study on Tumor Growth Inhibition :

- Metabolic Stability Assessment :

Toxicological Profile

The compound has been classified with certain hazards:

Q & A

Q. What are the optimal synthetic routes for preparing c-(1-Methyl-1H-imidazol-2-yl)-c-m-tolyl-methylamine dihydrochloride, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via a multi-step process involving (1) condensation of m-tolyl-methylamine with 1-methylimidazole-2-carbaldehyde under acidic conditions, followed by (2) reduction of the imine intermediate using sodium borohydride. The dihydrochloride salt is formed by treating the free base with HCl in an anhydrous solvent (e.g., ethanol).

- Purification : Use recrystallization from ethanol/water or column chromatography (silica gel, methanol/dichloromethane eluent) to isolate the product.

- Characterization : Confirm structure via -NMR (peaks at δ 2.35 ppm for methyl groups, δ 7.2–7.8 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) to verify molecular weight. Purity ≥95% should be validated by HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. Which analytical techniques are most reliable for assessing purity and stability?

- Methodological Answer :

- HPLC : Employ reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities. Calibrate against certified reference standards (e.g., LGC’s ISO/IEC 17043-certified materials) .

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures to assess thermal stability.

- Storage Stability : Store at ≤4°C in airtight, desiccated containers to prevent hygroscopic degradation, as imidazole derivatives are prone to moisture absorption .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility profiles across solvents?

- Methodological Answer : Contradictions often arise from variations in solvent polarity, temperature, and salt form. Design a systematic study:

- Prepare saturated solutions in solvents (e.g., water, DMSO, ethanol) under controlled temperatures (4°C, 25°C, 37°C).

- Quantify solubility via gravimetric analysis (filter undissolved material, dry, and weigh) or UV-Vis spectroscopy (calibrated against standard curves).

- Note: Aqueous solubility may decrease at higher temperatures due to reduced dielectric constant, while organic solvents (e.g., DMSO) may exhibit inverse trends .

Q. What experimental strategies are effective for elucidating the compound’s mechanism in biological systems?

- Methodological Answer :

- Fluorescent Tagging : Synthesize a derivative with a phenanthroimidazole fluorophore (e.g., 5-(diphenylamino)-2-(1H-imidazol-2-yl)phenol) to track cellular uptake and localization via fluorescence microscopy .

- Isotopic Labeling : Introduce - or -labels at the imidazole ring to study metabolic pathways using NMR or mass spectrometry .

- In Vitro Assays : Use HEK293 cells transfected with target receptors (e.g., histamine HR) to evaluate binding affinity (IC) via competitive radioligand displacement assays .

Q. How should researchers address discrepancies in reported biological activity data?

- Methodological Answer :

- Dose-Response Replication : Test the compound across a wider concentration range (e.g., 1 nM–100 µM) in triplicate, using standardized cell lines (e.g., ATCC-certified) to minimize batch variability.

- Control for Salt Form : Compare dihydrochloride vs. free base activity, as protonation state affects membrane permeability.

- Data Normalization : Use internal controls (e.g., β-galactosidase assays) to account for cell viability differences .

Key Considerations for Experimental Design

- Theoretical Frameworks : Link studies to receptor-binding theories (e.g., histaminergic pathways) or computational models (molecular docking with AutoDock Vina) to guide hypothesis-driven research .

- Contradiction Analysis : Use Bland-Altman plots to statistically evaluate inter-laboratory variability in biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.